molecular formula C7H13N3 B3283826 (1-isopropyl-1H-imidazol-2-yl)methanamine CAS No. 773790-38-8

(1-isopropyl-1H-imidazol-2-yl)methanamine

Cat. No.: B3283826
CAS No.: 773790-38-8
M. Wt: 139.20
InChI Key: VEFRQAANQSZUOV-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-imidazol-2-yl)methanamine is an organic compound with the molecular formula C7H13N3 It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-imidazol-2-yl)methanamine typically involves the reaction of imidazole derivatives with isopropylamine. One common method is the alkylation of imidazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can involve more efficient and scalable methods. These may include continuous flow processes and the use of catalytic systems to enhance the yield and purity of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-isopropyl-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

The medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceutical agents. Its imidazole ring is a common motif in many drugs, contributing to its therapeutic potential.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-2-yl)methanamine
  • (1-ethyl-1H-imidazol-2-yl)methanamine
  • (1-propyl-1H-imidazol-2-yl)methanamine

Uniqueness

(1-isopropyl-1H-imidazol-2-yl)methanamine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as (1-methyl-1H-imidazol-2-yl)methanamine, which has a smaller methyl group. The isopropyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-propan-2-ylimidazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFRQAANQSZUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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